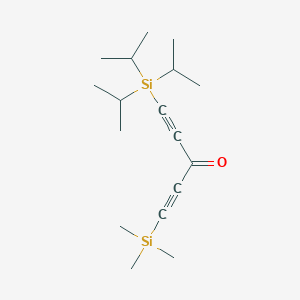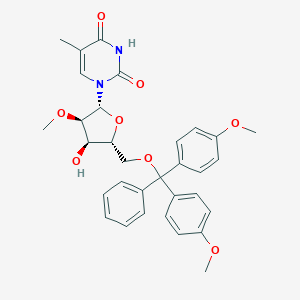
5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is a modified nucleoside. The Dimethoxytrityl (DMT) group is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule but can exist as a stable cation in solution .
Synthesis Analysis
The synthesis of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves the use of dichloroacetic acid to catalyze the deprotection (detritylation) of the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine nucleoside . This reaction yields a 4,4’-dimethoxytrityl carbocation . The rate of detritylation is generally faster than the rate of depurination, and to minimize the amount of depurination, detritylation is often performed as quickly as possible .Molecular Structure Analysis
The molecular structure of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is complex. The DMT group is a large, bulky group that provides steric hindrance, protecting the 5’-hydroxy group in the nucleoside . The DMT group can exist as a stable cation in solution, where it appears bright orange .Chemical Reactions Analysis
The primary chemical reaction involving 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine is its detritylation, which is the removal of the DMT protecting group . This reaction is acid-catalyzed and results in the formation of a 4,4’-dimethoxytrityl carbocation .Direcciones Futuras
The future directions for the use of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine could involve its continued use in oligonucleotide synthesis. As a protecting group, DMT plays a crucial role in the synthesis process, and advancements in this field could lead to more efficient and effective synthesis methods .
Propiedades
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLOXJCZWDDILQ-NODMTMHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

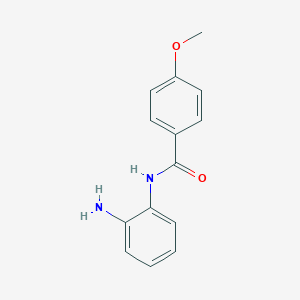
![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)
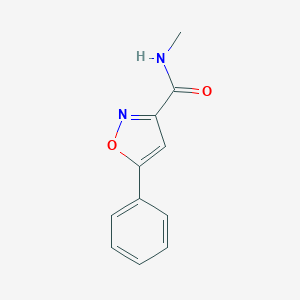
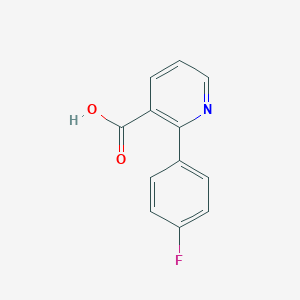
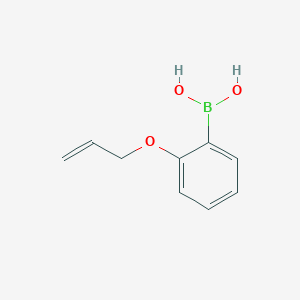
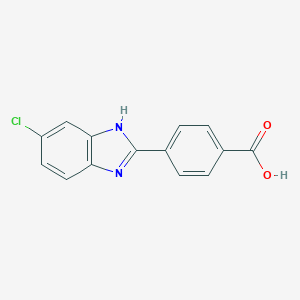

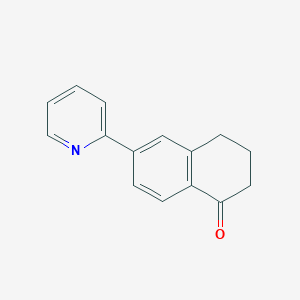

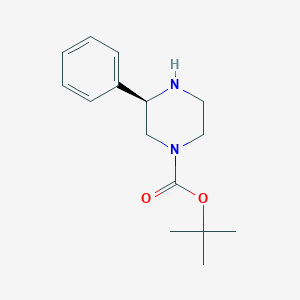
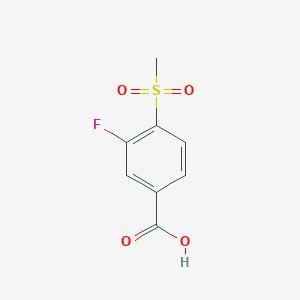
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
